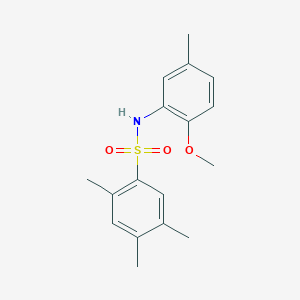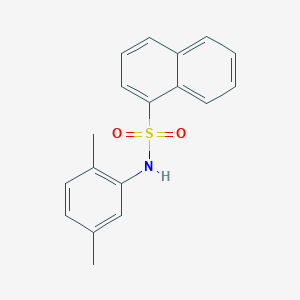![molecular formula C27H29NO5S B281256 Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281256.png)
Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate, also known as Compound A, is a synthetic compound that has been found to have potential applications in scientific research. This compound has been of particular interest due to its ability to modulate certain biological pathways, which may have implications for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A is not yet fully understood. However, it is believed to work by modulating certain biological pathways, including the NF-κB pathway. This pathway is involved in the regulation of inflammation and immune responses, and is often dysregulated in various diseases.
Biochemical and Physiological Effects:
Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been shown to have antioxidant activity, which may have implications for the treatment of oxidative stress-related diseases. Additionally, it has been found to have an effect on the expression of certain genes, which may be involved in its anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may have similar effects. However, one limitation is that its synthesis can be complex and time-consuming, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research involving Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A. One area of interest is in the development of more efficient synthesis methods, which could make this compound more widely available for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which could help to identify new potential applications. Finally, more research is needed to determine the safety and efficacy of this compound in vivo, which could help to determine its potential for use in clinical settings.
Synthesemethoden
Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A can be synthesized using a multi-step process that involves the use of several reagents and solvents. The process typically begins with the synthesis of a naphthofuran intermediate, which is then reacted with a sulfonyl chloride to form the desired compound. The final step involves the addition of a methyl ester group to the carboxylic acid moiety.
Wissenschaftliche Forschungsanwendungen
Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A has been found to have potential applications in a variety of scientific research areas. One area of interest is in the field of cancer research, where it has been shown to inhibit the growth of certain cancer cell lines. Additionally, this compound has been found to have anti-inflammatory properties, which may have implications for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
Molekularformel |
C27H29NO5S |
|---|---|
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
methyl 2-tert-butyl-5-[(4-propan-2-ylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H29NO5S/c1-16(2)17-11-13-18(14-12-17)34(30,31)28-22-15-21-23(26(29)32-6)25(27(3,4)5)33-24(21)20-10-8-7-9-19(20)22/h7-16,28H,1-6H3 |
InChI-Schlüssel |
WGGHLNBFZMWYFU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281174.png)
![Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281175.png)
![Methyl 2-({4-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B281176.png)

![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide](/img/structure/B281178.png)
![Ethyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281180.png)
![N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281182.png)

![5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B281184.png)


![4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine](/img/structure/B281189.png)

